molecular formula C25H29NO5S3 B11186871 dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11186871
M. Wt: 519.7 g/mol
InChI Key: ZKEKGOMFUFNUQC-UHFFFAOYSA-N
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Description

Dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the thioxo group and the dithiole-dicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C25H29NO5S3

Molecular Weight

519.7 g/mol

IUPAC Name

dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H29NO5S3/c1-9-12(2)21(27)26-16-11-14(4)13(3)10-15(16)17(20(32)25(26,5)6)24-33-18(22(28)30-7)19(34-24)23(29)31-8/h10-12H,9H2,1-8H3

InChI Key

ZKEKGOMFUFNUQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1C2=C(C=C(C(=C2)C)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

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